Product packaging for Benzyl-(2,3-dimethoxy-benzyl)-amine(Cat. No.:CAS No. 128349-14-4)

Benzyl-(2,3-dimethoxy-benzyl)-amine

Cat. No.: B154487
CAS No.: 128349-14-4
M. Wt: 257.33 g/mol
InChI Key: OBJCCOMMARAKOI-UHFFFAOYSA-N
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Description

Benzyl-(2,3-dimethoxy-benzyl)-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO2 B154487 Benzyl-(2,3-dimethoxy-benzyl)-amine CAS No. 128349-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCCOMMARAKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354343
Record name Benzyl-(2,3-dimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128349-14-4
Record name Benzyl-(2,3-dimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Context Within Benzylamine Chemistry

Benzyl-(2,3-dimethoxy-benzyl)-amine is a secondary amine that belongs to the larger class of benzylamines. Benzylamines are characterized by the presence of a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.org In this specific compound, the nitrogen atom is bonded to one standard benzyl group and a second benzyl group that is substituted with two methoxy (B1213986) (-OCH₃) groups at the 2 and 3 positions of the benzene ring.

The systematic IUPAC name for this compound is N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine. nih.gov It is also known by several synonyms, including N-Benzyl-1-(2,3-dimethoxyphenyl)methanamine. nih.gov The presence of the two methoxy groups on one of the aromatic rings significantly influences the molecule's electronic properties and steric hindrance, distinguishing it from simpler benzylamines.

Table 1: Chemical and Physical Properties
IdentifierValue
CAS Number128349-14-4 matrixscientific.commusechem.comchemicalbook.com
Molecular FormulaC₁₆H₁₉NO₂ matrixscientific.commusechem.comchemicalbook.com
Molecular Weight257.33 g/mol nih.govchemicalbook.com
IUPAC NameN-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine nih.govmusechem.com

Significance and Research Trajectory in Modern Medicinal Chemistry

The benzylamine (B48309) motif is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. acs.orgresearchgate.net Consequently, Benzyl-(2,3-dimethoxy-benzyl)-amine serves as a valuable synthetic intermediate or scaffold in the development of new therapeutic agents. Its significance lies in its utility as a building block, where the benzyl (B1604629) and dimethoxybenzyl groups can be chemically modified to introduce various pharmacophores—the parts of a molecule responsible for its biological activity.

The research trajectory for compounds like this is often linked to drug discovery programs. The core structure allows for systematic modifications to explore structure-activity relationships (SAR). For example, substituted aryl benzylamines have been designed and synthesized as potential inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer research. nih.gov While the dimethoxy-substituted compound itself was found to be inactive in one study, likely due to steric clashes, its synthesis and evaluation are crucial steps in understanding the structural requirements for enzyme inhibition. nih.gov

Overview of Principal Academic Research Domains

Nucleophilic Substitution Strategies for Amine Formation

One of the most direct methods for the formation of the amine bond in this compound is through nucleophilic substitution. This strategy typically involves the reaction between a benzyl (B1604629) halide and a primary amine, where the amine acts as the nucleophile. The reaction generally proceeds via an SN2-type mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group. researchgate.net

A common pathway involves reacting 2,3-dimethoxybenzyl chloride with benzylamine (B48309). The efficiency of this reaction is influenced by several factors, including the choice of solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction. Common solvents for this type of transformation include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the transition state effectively. The reaction rate is also sensitive to the electronic properties of the substituents on the aromatic rings; electron-donating groups on the benzylamine nucleophile increase its reactivity, while electron-withdrawing groups decrease the rate. researchgate.net Conversely, electron-withdrawing groups on the benzyl halide can sometimes accelerate the substitution, particularly in nucleophilic aromatic substitution (SNAr) scenarios, though this is less common for standard benzylic systems. youtube.comchemistrysteps.com

The general mechanism can be described as follows:

Nucleophilic Attack: The nitrogen atom of benzylamine attacks the methylene (B1212753) carbon of 2,3-dimethoxybenzyl chloride.

Transition State: A trigonal bipyramidal transition state is formed.

Leaving Group Departure: The chloride ion is expelled, and a new carbon-nitrogen bond is formed, resulting in a protonated secondary amine (a secondary ammonium salt).

Deprotonation: A base, which can be an excess of the amine reactant or an added base like potassium carbonate, removes the proton from the nitrogen to yield the final product, this compound.

Table 1: Representative Nucleophilic Substitution Reaction Conditions

Electrophile Nucleophile Solvent Base Typical Conditions
2,3-Dimethoxybenzyl chloride Benzylamine DMF or THF Potassium Carbonate 50-80 °C, 4-8 hours
Benzyl bromide 2,3-Dimethoxybenzylamine Methanol Excess Amine Room Temp to 60 °C

Reductive Amination Protocols Utilizing 2,3-Dimethoxybenzaldehyde Precursors

Reductive amination is a highly versatile and widely used method for synthesizing amines, including this compound. pearson.com This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. pearson.comias.ac.in For the synthesis of the title compound, this involves the condensation of 2,3-dimethoxybenzaldehyde with benzylamine, followed by reduction.

The key steps in the reductive amination process are:

Imine Formation: 2,3-dimethoxybenzaldehyde reacts with benzylamine under neutral or mildly acidic conditions to form the corresponding N-benzyl-1-(2,3-dimethoxyphenyl)methanimine. This step is a reversible equilibrium, and water is typically removed to drive the reaction forward.

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. pearson.com

A variety of reducing agents can be employed for this transformation, with the choice depending on their selectivity and reactivity. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the starting aldehyde. ias.ac.in Commonly used reagents include:

Sodium Borohydride (NaBH₄): A cost-effective and common reagent, though it can also reduce the starting aldehyde if not used under controlled conditions. ias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): Highly selective for the reduction of imines over carbonyls, making it a popular choice for one-pot reductive aminations. pearson.comkoreascience.kr

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. chemicalbook.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel can also be used, offering a clean reduction method. pearson.comresearchgate.net

The reaction of aromatic aldehydes with ammonia or primary amines can sometimes lead to the formation of hydrobenzamides, which upon reduction can yield a mixture of primary and secondary amines. ias.ac.inresearchgate.net However, by carefully controlling the stoichiometry and reaction conditions, the desired secondary amine, this compound, can be synthesized in high yield.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Precursors Solvent Key Advantages
Sodium Borohydride 2,3-Dimethoxybenzaldehyde, Benzylamine Methanol, Ethanol Cost-effective
Sodium Cyanoborohydride 2,3-Dimethoxybenzaldehyde, Benzylamine Methanol, Acetonitrile High selectivity for imines
Sodium Triacetoxyborohydride 2,3-Dimethoxybenzaldehyde, Benzylamine Dichloromethane, Acetic Acid Mild, effective, broad scope chemicalbook.com
H₂ / Pd/C 2,3-Dimethoxybenzaldehyde, Benzylamine Ethanol, Ethyl Acetate Clean workup

Multi-step Reaction Sequences for Complex Derivative Synthesis

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Multi-step reaction sequences allow for the systematic modification of this core structure to explore structure-activity relationships. These sequences can involve substitutions on the aromatic rings, the benzylic methylene bridge, or the amine nitrogen itself. nih.gov

An example of a multi-step synthesis could involve:

Initial Synthesis: Preparation of the core this compound structure using methods like reductive amination or nucleophilic substitution as previously described.

N-Alkylation/N-Arylation: The secondary amine can be further functionalized. For instance, alkylation of the nitrogen atom can be performed to introduce additional hydrophobic groups, which can be crucial for modulating biological interactions. nih.gov

Ring Functionalization: The aromatic rings can be modified through electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce functional groups that can be further elaborated. These modifications can alter the electronic properties and steric profile of the molecule.

Cyclization: In more complex syntheses, the benzylamine core can be part of an intramolecular cyclization reaction to form heterocyclic structures, which are prevalent in many pharmaceutical compounds. beilstein-journals.org

These multi-step approaches provide the flexibility to generate a diverse library of compounds from a common intermediate, facilitating the optimization of desired properties. nih.gov

Chemo- and Stereoselective Synthetic Approaches

In the synthesis of complex molecules containing the dimethoxybenzylamine framework, chemo- and stereoselectivity are critical for achieving the desired outcome efficiently.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound synthesis, a key example is the reductive amination process. The choice of a chemoselective reducing agent, such as sodium cyanoborohydride, is crucial to ensure that only the imine intermediate is reduced while the starting aldehyde remains intact. pearson.com This prevents the formation of the corresponding alcohol as a byproduct. Catalyst-free, one-pot methods are also being developed to enhance chemoselectivity and simplify synthetic procedures. mdpi.com

Stereoselectivity involves controlling the formation of a specific stereoisomer. While this compound itself is achiral, stereoselectivity becomes important when synthesizing derivatives with chiral centers. For example, introducing a substituent on the methylene carbon of the benzyl group can create a stereocenter. nih.gov An enantioselective synthesis could be achieved by using a chiral catalyst during the reduction of a prochiral imine precursor. organic-chemistry.org Asymmetric synthesis methods, such as those employing bifunctional organocatalysts, can be used to control the formation of specific enantiomers in reactions involving similar precursors. mdpi.com The development of stereoselective radical cascade reactions also offers a modern approach to creating highly functionalized and stereochemically defined structures.

Application of Protecting Groups in Dimethoxybenzylamine Synthesis

Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from participating in unwanted side reactions. In the synthesis of complex molecules involving dimethoxybenzylamines, both the amine functionality itself and other groups on the molecule may require protection.

The dimethoxybenzyl (DMB) group, particularly the 2,4-dimethoxybenzyl isomer, is widely used as a protecting group for amines, amides, and other functionalities in peptide and natural product synthesis. wustl.edubme.hunih.gov The principles of its use are directly applicable to syntheses involving the 2,3-dimethoxybenzyl moiety.

Protection: An amine can be protected by reacting it with a 2,4-dimethoxybenzyl halide or by reductive amination with 2,4-dimethoxybenzaldehyde. bme.hu This forms a stable secondary or tertiary amine that is resistant to various reaction conditions, including those involving oxidants, reducing agents, bases, and nucleophiles.

Deprotection: The key advantage of the DMB group is its lability under acidic conditions. It can be readily cleaved using acids such as trifluoroacetic acid (TFA) or triflic acid, often at room temperature. bme.hu The electron-donating methoxy (B1213986) groups stabilize the resulting benzylic carbocation, facilitating its removal.

This strategy allows for the selective unmasking of the amine at a later stage of the synthesis, enabling further transformations at that site. The stability of the DMB group under a range of conditions, combined with its easy removal, makes it a valuable tool in the synthesis of complex benzylamine derivatives.

An article detailing the specific enzyme inhibition studies for the chemical compound this compound as requested cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the inhibitory activity of this specific compound against the listed enzymes have not yielded relevant results.

The current body of publicly accessible research does not appear to contain studies that have evaluated this compound for its effects on:

Acetylcholinesterase (AChE)

Dihydrofolate Reductase (DHFR)

Human Carbonic Anhydrase (hCA) isozymes

Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1)

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Aldose Reductase (ALR2)

Receptor Modulation Studies

The serotonin (B10506) 5-HT₂ receptor family, particularly the 5-HT₂ₐ and 5-HT₂_c_ subtypes, are G-protein coupled receptors that are significant targets for various psychoactive compounds. Research into N-benzylated phenethylamines and tryptamines, which are structurally related to this compound, has revealed important structure-activity relationships for 5-HT₂ receptor binding and function.

N-benzyl substitution on phenethylamines, such as the psychedelic 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has been shown to significantly increase both binding affinity and functional activity at the 5-HT₂ₐ receptor. drugbank.com A study of various N-benzyl phenethylamine (B48288) analogues demonstrated that many compounds exhibit high, even subnanomolar, affinity for the 5-HT₂ₐ receptor. drugbank.com For example, one such analogue showed a binding affinity (Kᵢ) of 0.29 nM. drugbank.com

Similarly, studies on N-benzylated tryptamines have shown that this modification can enhance affinity and potency at 5-HT₂ receptors. nih.gov A broad screening of N-benzylated-5-methoxytryptamine analogues indicated that most of these compounds have the highest affinity for the 5-HT₂ family of receptors. nih.gov The position of substituents on the N-benzyl group plays a crucial role, with ortho or meta substitutions generally enhancing affinity, while para substitution tends to reduce it. nih.gov Interestingly, while introducing a large, lipophilic group on the benzyl ring often improves binding affinity, the functional activity does not always follow the same trend. nih.gov

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of some N-benzyl phenethylamine analogues at human 5-HT₂ₐ and 5-HT₂_c_ receptors.

Compoundh5-HT₂ₐ Kᵢ (nM)h5-HT₂_c Kᵢ (nM)h5-HT₂ₐ EC₅₀ (nM)h5-HT₂_c_ EC₅₀ (nM)
1b 0.82350.07431
6b 1.11101.2>10,000
8b 0.292.50.382.1
Data sourced from Hansen et al. (2014) drugbank.com

It is important to note that while these findings on related N-benzyl derivatives are informative, direct binding and functional data for this compound at 5-HT₂ receptors are not available in the cited literature.

The histamine (B1213489) H₃ receptor (H₃R) is a G-protein coupled receptor primarily found in the central nervous system that modulates the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. nih.gov As such, H₃R has become an attractive target for the development of drugs for neurological and psychiatric disorders.

While direct studies on this compound are lacking, research on other benzylamine derivatives has shown their potential as H₃R ligands. For example, a series of benzamide-based compounds with a benzylamine moiety were identified as high-affinity human histamine H₃ antagonists, with binding affinities (Kᵢ) of less than 100 nM. nih.gov Further structural modifications, such as the introduction of a halogen at the 4-position of the benzyl group, have been shown to yield compounds with the best binding affinities at both H₃ and other receptors. nih.gov

The development of multi-target-directed ligands that act on both H₃R and other targets, such as cholinesterases, is an active area of research for conditions like Alzheimer's disease. mdpi.commdpi.com This polypharmacological approach highlights the versatility of the benzylamine scaffold in designing ligands that can interact with multiple components of the neurotransmitter systems. nih.gov However, it is important to emphasize that the affinity and activity of this compound at the H₃ receptor have not been specifically reported in the reviewed literature.

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them a major target for drug discovery. nih.gov These receptors are characterized by their seven-transmembrane structure and their ability to transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.govyoutube.com

The aminergic family of GPCRs, which includes serotonin and histamine receptors, are particularly important targets for drugs treating central nervous system disorders. researchgate.net The general structure of this compound, featuring an amine and aromatic rings, is a common motif in ligands that target aminergic GPCRs. The interaction of a ligand with a GPCR can lead to a conformational change in the receptor, which in turn activates a G-protein by promoting the exchange of GDP for GTP. youtube.com This initiates a downstream signaling cascade that can involve changes in second messenger levels, such as cyclic AMP (cAMP), and the activation of various protein kinases. nih.govnih.gov

While the specific interactions of this compound with a broad range of GPCRs have not been detailed, its structural features suggest the potential for such interactions, as exemplified by the activity of related compounds at the 5-HT₂ and H₃ receptors.

Protein kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of protein kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets.

While there is no specific data on the protein kinase inhibitory activity of this compound, various heterocyclic compounds containing nitrogen, which share some structural similarities, have been investigated as kinase inhibitors. For example, benzimidazole (B57391) derivatives have been identified as a common scaffold for kinase inhibitors, acting through multiple binding modes, including as ATP-competitive inhibitors. nih.gov Similarly, 2-aminopyridine (B139424) derivatives have been developed as potent and selective inhibitors of kinases like JAK2 and MAP4K4. acs.org

Some small molecule kinase inhibitors have also been explored as potential antimicrobial agents by targeting bacterial protein kinases. nih.gov Although these examples are from different chemical classes, they illustrate that nitrogen-containing aromatic structures can serve as a basis for the design of protein kinase inhibitors. Further research would be necessary to determine if this compound or its close analogues possess any activity against specific protein kinases.

Antimicrobial Activities

There is growing interest in the antimicrobial properties of various synthetic compounds, including derivatives of benzylamine. Research has shown that compounds with benzyl and dimethoxybenzyl moieties can exhibit activity against a range of microbial pathogens.

Studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which contain a dimethoxybenzoyl group, have demonstrated antibacterial and antifungal activities. nih.gov Certain compounds in this series showed promising activity against Staphylococcus aureus, Acinetobacter, Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov

Similarly, fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and evaluated for their antimicrobial potential. researchgate.net One such derivative, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, displayed potent antifungal and antibacterial activity. researchgate.net Another study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides found that derivatives with unsubstituted or para-substituted (with small groups like methyl or methoxy) benzyl rings showed good activity against S. aureus and Bacillus subtilis. researchgate.net

While these findings relate to structurally similar compounds, they suggest that the core structure of this compound may confer some level of antimicrobial activity. Direct testing of this compound against a panel of microorganisms would be required to confirm this potential.

Antibacterial Efficacy

For instance, a study on a series of N-benzylimidazoles, which feature a benzyl group, demonstrated that halogenated derivatives possess notable antimicrobial properties. Specifically, bromo-derivatives were found to be highly active against Gram-positive bacteria, while chloro-derivatives exhibited a broad spectrum of activity. One of the most potent compounds in this series, N-2-chlorobenzyl imidazole (B134444), showed a minimum inhibitory concentration (MIC) of 0.250 mg/mL against P. aeruginosa. researchgate.net Another study highlighted that certain natural compounds and their analogues, including some with structural similarities to benzylamines, can act as potential antimicrobial agents with the ability to inhibit the growth of S. aureus. nih.gov

It is important to note that the specific substitution pattern on the benzyl and phenyl rings significantly influences the antibacterial activity. The presence and position of methoxy groups, as in this compound, would be expected to modulate this activity, though specific data remains to be elucidated.

Table 1: Antibacterial Activity of Selected Benzylamine Derivatives

Compound/Derivative Bacterial Strain Activity Reference
N-2-chlorobenzyl imidazole Pseudomonas aeruginosa MIC: 0.250 mg/mL researchgate.net
Bromo-derivatives of N-benzylimidazole Gram-positive bacteria High activity researchgate.net

Antifungal Properties

The benzylamine class of compounds is recognized for its antifungal properties, primarily through the inhibition of squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. While specific studies on the antifungal activity of this compound are not available, research on related structures offers valuable insights.

A study focused on phenyl-substituted benzylamine antimycotics identified novel benzylbenzylamine derivatives with potent antifungal activity. acs.orgnih.gov These compounds, which feature an additional phenyl ring in the side chain, demonstrated significantly enhanced efficacy, particularly against Candida albicans. acs.orgnih.gov Further investigations into novel benzylamine compounds with various halogen substitution patterns revealed that many of these derivatives exhibit antimycotic activity against Yarrowia lipolytica, a model yeast, with potencies comparable to the established antifungal drug terbinafine. uni-muenchen.de The mechanism of action for these benzylamines is hypothesized to be similar to that of butenafine (B35027) and terbinafine, involving the inhibition of squalene epoxidase. uni-muenchen.de

The specific 2,3-dimethoxy substitution pattern of the target compound would likely influence its interaction with the fungal enzyme, and thus its antifungal potency, but dedicated studies are required to confirm this.

Table 2: Antifungal Activity of Selected Benzylamine Derivatives

Compound/Derivative Fungal Strain Activity Reference
Phenyl-substituted benzylbenzylamines Candida albicans Significantly enhanced efficacy acs.orgnih.gov
Halogen-substituted benzylamines Yarrowia lipolytica Activity comparable to terbinafine uni-muenchen.de

Anti-biofilm Effects

Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to persistent infections and antibiotic resistance. While direct evidence for the anti-biofilm effects of this compound is lacking, studies on related compounds suggest that this class of molecules may have the potential to interfere with biofilm formation.

Research on N-benzylimidazole derivatives has shown that these compounds can inhibit biofilm formation by Pseudomonas aeruginosa at sub-MIC concentrations. researchgate.net Notably, N-3-fluorobenzyl imidazole was identified as a particularly effective anti-biofilm agent, with a 50% biofilm inhibitory concentration (BIC50) of 5.3 µg/mL. researchgate.net Another study on natural compounds and their analogues found that several, including those with structural resemblances to benzylamines, exhibited significant inhibition of biofilm formation in Staphylococcus aureus. nih.gov Furthermore, benzimidazolium salts, which contain a core structure related to benzylamines, have been shown to prevent the formation of and disrupt mature biofilms of methicillin-resistant S. aureus (MRSA). researchgate.net The anti-biofilm activity of these compounds is often linked to their ability to kill the bacteria within the biofilm. mdpi.com

Table 3: Anti-biofilm Activity of Selected Related Compounds

Compound/Derivative Bacterial Strain Activity Reference
N-3-fluorobenzyl imidazole Pseudomonas aeruginosa BIC50: 5.3 µg/mL researchgate.net
Natural compound analogues Staphylococcus aureus Significant biofilm inhibition nih.gov
Benzimidazolium salts Methicillin-resistant S. aureus Prevention and disruption of biofilms researchgate.net

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a significant global health challenge. The search for new antimalarial agents is crucial, and various chemical scaffolds, including those related to this compound, have been investigated.

Plasmodium falciparum Growth Inhibition in in vitro Assays

While there is no specific data on the in vitro antiplasmodial activity of this compound, studies on related compounds suggest that the dimethoxybenzyl and benzylamine moieties are of interest in the development of antimalarial drugs.

A study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes, which incorporate benzylamine-like structures, showed antimalarial activity with IC50 values in the sub-micromolar to micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Another study on dihydroxylation derivatives of triclosan (B1682465), which were chemically modified to include a methoxy group on a phenyl ring, resulted in analogues with potent antimalarial activity, with IC50 values of 0.034 µM and 0.028 µM against P. falciparum cultures. ui.ac.id Furthermore, research on novel antimalarial derivatives of SKM13, a chloroquine (B1663885) analogue, indicated that the presence of an electron-donating methoxy group on the phenyl ring was more favorable for maintaining antimalarial activity compared to an electron-withdrawing fluorine atom. nih.gov Bergenin, a compound that does not share the benzylamine structure but is of interest, has also been shown to effectively inhibit P. falciparum growth in vitro with an IC50 of 14.1 μg/ml. nih.gov

**Table 4: In Vitro Antimalarial Activity of Selected Related Compounds against *P. falciparum***

Compound/Derivative P. falciparum Strain(s) IC50 Value Reference
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene W2 (chloroquine-resistant) 0.07 µM mdpi.com
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 3D7 (chloroquine-sensitive) 0.06 µM mdpi.com
Dihydroxylation derivative of triclosan (compound 8) Not specified 0.034 µM ui.ac.id
Dihydroxylation derivative of triclosan (compound 9) Not specified 0.028 µM ui.ac.id
Bergenin Not specified 14.1 µg/ml nih.gov

Interference with Heme Detoxification Pathways

A key target for many antimalarial drugs is the parasite's heme detoxification pathway. biorxiv.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. biorxiv.orgumich.edu Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite. nih.gov

While there is no direct evidence that this compound interferes with heme detoxification, this is a plausible mechanism of action for antimalarial compounds containing aromatic and amine functionalities. Benzimidazole derivatives, which are structurally related to benzylamines, have been shown to be potent inhibitors of β-hematin formation, the synthetic equivalent of hemozoin. acs.org The proposed mechanism for many hemozoin inhibitors is their ability to bind to the growing crystal surface of hemozoin, thereby preventing further polymerization of heme. nih.govbohrium.com This leads to an increase in free heme within the parasite, ultimately causing its death. nih.gov Further studies would be required to determine if this compound or its derivatives act via this critical antimalarial pathway.

Efficacy in Plasmodium berghei Murine Models

The Plasmodium berghei murine model is a widely used in vivo system for the preclinical evaluation of potential antimalarial compounds. researchgate.netmmv.orgmdpi.com There are no specific reports on the efficacy of this compound in this model. However, studies on other classes of compounds provide a framework for how such evaluations are conducted.

For example, the oily fraction of Annona squamosa seeds, known as Annomaal, demonstrated significant chemo-suppression of P. berghei parasites in vivo. mdpi.com Similarly, the natural compound bergenin, when administered to P. berghei-infected mice, significantly inhibited parasite growth. nih.gov In another study, derivatives of 4-nerolidylcatechol (B1236061) showed improved in vivo antimalarial activity in the P. berghei model compared to the parent compound. nih.gov These studies typically involve a 4-day suppressive test where the compound is administered to infected mice, and the reduction in parasitemia is measured. mmv.org Any future investigation into the antimalarial potential of this compound would necessitate such in vivo studies to determine its efficacy in a living organism.

Anticancer and Antitumor Activities

The exploration of benzylamine derivatives has uncovered significant anticancer properties, with a particular focus on their ability to inhibit the growth of a range of cancer cells.

Cytotoxicity and Selectivity Against Cancer Cell Lines (e.g., CNS, renal, breast, leukemia, melanoma)

While direct and comprehensive screening data for this compound against a full panel of cancer cell lines remains to be fully elucidated in publicly available literature, studies on its derivatives have demonstrated notable cytotoxic activity.

Derivatives of this compound have shown potent growth inhibitory effects in the National Cancer Institute's (NCI) 60-cell line screen. Some of these derivatives achieved over 90% growth inhibition against various cancer cell lines, including those from the lung (A549), breast (MCF7), and colon (HT29).

Further highlighting the potential of this chemical scaffold, a related compound, (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine, has exhibited efficacy against leukemia and breast cancer cells. nih.gov Specifically, it displayed IC50 values of 15.5 µM against the K-562 leukemia cell line and 12.3 µM against the MCF-7 breast cancer cell line. nih.gov Another analog, (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate, has been observed to induce apoptosis in breast cancer cell lines. nih.gov

Although these findings are for structurally similar compounds, they suggest that the this compound core structure may be a valuable pharmacophore for developing cytotoxic agents against various cancers, including breast and leukemia. However, specific data on its activity against CNS, renal, and melanoma cancer cell lines is not yet available in the reviewed scientific literature.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Molecular Targets in Oncogenic Pathways (e.g., EGFR-TK, B-RAF Kinase)

The precise molecular mechanisms through which this compound exerts its potential anticancer effects are not yet fully understood. However, research on structurally related compounds suggests that interference with key signaling pathways involved in cancer cell proliferation and survival is a plausible mechanism of action.

The general structure of benzylamine derivatives makes them candidates for interacting with the ATP-binding pockets of various kinases, which are often dysregulated in cancer. While direct inhibitory activity of this compound on Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) or B-RAF Kinase has not been specifically reported, the broader class of benzylamine-containing compounds has been explored for such activities. For instance, various heterocyclic compounds incorporating benzylamine moieties have been designed as inhibitors of these kinases.

It is hypothesized that the dimethoxy-substituted benzyl group could play a role in the binding affinity and selectivity of these compounds for their molecular targets. Further enzymatic assays and molecular modeling studies are required to determine if this compound or its derivatives can directly inhibit the activity of EGFR-TK or B-RAF kinase and to what extent this contributes to their cytotoxic effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Dimethoxy Substituent Positional Isomerism on Bioactivity

The positioning of the methoxy (B1213986) groups on the benzyl (B1604629) ring significantly impacts the biological activity of benzylamine (B48309) derivatives. While direct comparative studies on the bioactivity of various dimethoxy-benzyl-amine isomers are not extensively detailed in the provided search results, the broader literature on related compounds suggests that isomerism is a critical determinant of pharmacological effect.

For instance, in the context of phenethylamines, which share structural similarities with benzylamines, the substitution pattern on the aromatic ring is a key factor in their activity. The 2,4,6- and 2,4,5-substitution patterns have been shown to produce active hallucinogenic amphetamines, with the substituent at the 4-position appearing to dictate potency and the nature of the response. wikipedia.org This suggests that the spatial arrangement of electron-donating methoxy groups, such as in the 2,3-, 2,4-, 2,5-, or 3,4-dimethoxy isomers of benzyl-(benzyl)-amine, would likely result in distinct interactions with biological targets. The electronic and steric properties conferred by each substitution pattern can alter the molecule's conformation, binding affinity, and metabolic stability. For example, the 2,3-dimethoxy arrangement in Benzyl-(2,3-dimethoxy-benzyl)-amine provides a specific electronic and steric profile that influences its interactions with enzymes or receptors.

The importance of the methoxy group's position is further highlighted in studies of other bioactive molecules. For instance, in a series of benzimidazole (B57391) derivatives, a 2-methoxybenzylidene moiety contributed to notable cytotoxic activity. nih.gov Similarly, for inhibitors of Mycobacterium tuberculosis acetyltransferase Eis, the presence and position of methoxy groups on the benzyloxy-benzylamine scaffold were critical for their inhibitory potency. nih.gov

The following table summarizes the key properties of different dimethoxy-benzyl-amine isomers based on general principles of medicinal chemistry and findings from related compound classes.

Table 1: Predicted Influence of Dimethoxy Positional Isomerism on Bioactivity

IsomerPredicted Steric HindrancePredicted Electronic EffectsPotential Impact on Bioactivity
2,3-dimethoxy ModerateOrtho and meta directingMay influence binding pocket accessibility and hydrogen bonding capacity.
2,4-dimethoxy ModerateOrtho, para directingThe para-methoxy group can significantly enhance electron density and potential for hydrogen bonding.
2,5-dimethoxy ModerateOrtho, para directingAltered electrostatic potential surface compared to 2,4- and 3,4-isomers.
3,4-dimethoxy Less hindered than ortho-substituted isomersMeta and para directingThe 3,4-dimethoxy substitution is a common motif in many centrally active compounds. biosynth.com

Impact of Benzyl Moiety Modifications on Target Interactions

Modifications to the benzyl moiety of benzylamine derivatives can profoundly affect their interaction with biological targets. These modifications can range from the introduction of various substituents to altering the aromatic ring itself.

Studies on nitroquinoxaline small molecules have shown that the nature of the para-substituent on the benzyl moiety significantly influences DNA binding and subsequent biological effects. nih.gov The order of effectiveness for DNA structural modulation and histone eviction was found to be -I > -CF3 > -Br > -Me > -OMe > -OH, which is largely guided by the polarity of the substituent. nih.gov This suggests that for this compound, introducing different substituents on the unsubstituted benzyl ring could fine-tune its activity.

The hydrophobicity and electronic properties of the benzyl group are critical. In a series of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, modifications to the benzylamine template, including substitutions on the central aromatic ring, were explored to enhance inhibitory activity. nih.gov The introduction of hydrophobic groups was predicted to be beneficial. nih.gov

Furthermore, replacing the benzyl ring with other aromatic or heterocyclic systems can lead to significant changes in bioactivity. For example, in a study of DNA-binding agents, replacing the benzyl group with a heterocyclic ring resulted in a loss of the ability to induce DNA structural changes. nih.gov

Role of the Amine Linkage and N-Substituents

The amine linkage in benzylamine derivatives is a crucial determinant of their biological activity, and its modification can lead to significant changes in pharmacological properties. The nature of the amine—whether it is primary, secondary, or tertiary—as well as the substituents on the nitrogen atom, play a pivotal role in target interactions. nih.govbeilstein-journals.org

In a study on inhibitors of 17β-hydroxysteroid dehydrogenase type 3, alkylation of the nitrogen atoms in the amine and amide bonds was investigated to understand their role as hydrogen-bond donors in enzyme-inhibitor interactions. nih.gov The synthesis of N-methylated compounds was undertaken to probe these interactions. nih.gov Interestingly, the introduction of an N-acetyl group on the benzylamine linker resulted in an inactive compound, suggesting that bulky or electron-withdrawing groups on the nitrogen can be detrimental to activity. nih.gov

Peripheral Substituent Effects on Pharmacological Profiles

The introduction of peripheral substituents on the aromatic rings of this compound and related compounds can significantly modulate their pharmacological profiles. These substituents can influence the molecule's electronic properties, lipophilicity, steric hindrance, and metabolic stability, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The nature and position of substituents on the benzyl ring are critical. For instance, in a study of nitroquinoxaline derivatives, the para-substituent on the benzyl moiety had a profound effect on DNA binding, with the order of activity being -I > -CF3 > -Br > -Me > -OMe > -OH. nih.gov This highlights the importance of both electronic and steric factors. Electron-donating groups like methoxy can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with biological targets. researchgate.net Conversely, electron-withdrawing groups can alter the molecule's electrostatic potential and hydrogen bonding capabilities. mdpi.com

In the context of inhibitors for Mycobacterium tuberculosis Eis, a structure-activity relationship study of 38 compounds with a substituted benzyloxy-benzylamine scaffold revealed that specific substitutions were crucial for achieving high potency. nih.gov Similarly, for inhibitors of 17β-HSD3, substitutions on the central aromatic ring were explored to improve activity. nih.gov

The introduction of halogens is a common strategy to enhance metabolic stability and potency. nih.gov For example, the presence of a 3-fluoro substituent on a benzyl group can lead to enhanced metabolic stability.

Chirality and Stereochemical Determinants of Biological Activity

Chirality, or the "handedness" of a molecule, is a fundamental aspect of pharmacology, as biological systems are themselves chiral. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net The spatial arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological targets like enzymes and receptors, leading to differences in efficacy, metabolism, and toxicity between enantiomers. leffingwell.comdntb.gov.ua

For benzylamine derivatives, the introduction of a chiral center can lead to stereoisomers with distinct biological activities. Although this compound itself is not chiral, the introduction of substituents on the benzylic carbon or on the N-substituents can create a stereocenter.

Studies on other chiral amines and related compounds have demonstrated the importance of stereochemistry. For example, in a series of inhibitors of B. anthracis dihydrofolate reductase, a clear preference for the S-enantiomer was observed, with the two enantiomers exhibiting a significant difference in binding energy. nih.gov The differential interactions of the enantiomers with specific amino acid residues in the binding site were responsible for this divergence in potency. nih.gov

The stereochemical course of oxidation of benzylamine by copper amine oxidases has also been shown to be stereospecific, with the enzymes preferentially abstracting the pro-S hydrogen of benzylamine. nih.gov This highlights that even for achiral molecules, the enzymatic processing can be stereoselective.

A systematic investigation of over 1 million compounds found that approximately 40% of spatial isomer pairs exhibit distinct bioactivities. nih.govbiorxiv.org This underscores the critical need to consider stereochemistry in drug design and development. For instance, the antiarthritic drug Penicillamine is administered as a single enantiomer, (S)-Penicillamine, because the (R)-enantiomer is toxic. nih.govbiorxiv.org

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

There is no specific research available in the public domain that details the prediction of protein-ligand binding modes and interactions for Benzyl-(2,3-dimethoxy-benzyl)-amine through molecular docking simulations.

Specific studies elucidating the binding affinities and molecular recognition principles of this compound with any particular biological target are not found in the available scientific literature.

Quantum Chemical Calculations

A detailed analysis of the electronic structure and reactivity of this compound using quantum chemical calculations has not been reported in published research. While the presence of electron-donating methoxy (B1213986) groups is known to influence the electronic properties of the aromatic rings, specific computational data such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors for this exact compound are not available.

There are no specific conformational analysis or molecular stability investigation reports for this compound based on quantum chemical calculations. Such studies would provide insight into the preferred three-dimensional structures and the relative energies of different conformers, which are crucial for understanding its interaction with biological targets.

Molecular Dynamics Simulations for Ligand-Target Stability

No molecular dynamics simulation studies have been published that investigate the stability of a ligand-target complex involving this compound. These simulations are essential for understanding the dynamic behavior of the ligand within a protein's binding site over time and for confirming the stability of interactions predicted by molecular docking.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the design of novel ligands with enhanced affinity and selectivity for a specific biological target. This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For derivatives of the this compound scaffold, pharmacophore models are instrumental in optimizing interactions with target proteins.

Research on analogous structures, such as N-benzyl benzamide (B126) derivatives, has demonstrated the utility of 3D-pharmacophore models in understanding the ligand-receptor interactions necessary for biological activity. nih.gov These models are constructed by aligning a set of active molecules and identifying common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of compound libraries to identify new molecules with the desired activity.

In the context of this compound, a hypothetical pharmacophore model can be constructed based on its structural motifs. The key features would likely include:

Aromatic Rings: The two benzyl (B1604629) moieties provide crucial hydrophobic and potential π-π stacking interactions within a receptor's binding pocket.

Hydrogen Bond Acceptors: The nitrogen atom of the amine and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues.

Hydrogen Bond Donor: The secondary amine is capable of acting as a hydrogen bond donor.

The process of ligand design and optimization using a pharmacophore model for a this compound derivative would typically involve:

Model Generation: Based on a set of known active compounds with a similar scaffold, a pharmacophore model is generated.

Virtual Screening: The model is used to screen large chemical databases for molecules that match the pharmacophoric features.

Hit Identification and Optimization: The identified "hits" are then synthesized and biologically evaluated. Promising candidates can be further optimized by modifying their structure to better fit the pharmacophore model and enhance their interaction with the target.

Pharmacophoric FeaturePotential Interacting Group on this compoundExample Interaction with Amino Acid Residue
Aromatic RingBenzyl and 2,3-dimethoxybenzyl ringsπ-π stacking with Phenylalanine, Tyrosine, Tryptophan
Hydrogen Bond AcceptorNitrogen atom, Methoxy oxygen atomsHydrogen bonding with Serine, Threonine, Asparagine, Glutamine
Hydrogen Bond DonorAmine (NH) groupHydrogen bonding with Aspartate, Glutamate, main chain carbonyls
Hydrophobic CenterEthyl bridge and aromatic ringsHydrophobic interactions with Leucine, Isoleucine, Valine

Homology Modeling for Novel Target Elucidation

When the three-dimensional structure of a biological target is unknown, homology modeling provides a powerful tool to generate a reliable 3D model. This computational technique is particularly valuable for elucidating the targets of novel bioactive compounds like this compound. The method relies on the principle that proteins with similar amino acid sequences will have similar 3D structures.

The process of homology modeling in the context of identifying a novel target for a this compound derivative typically follows these steps:

Template Identification: The amino acid sequence of the potential target protein is used to search protein databases (like the Protein Data Bank or PDB) for homologous proteins with known 3D structures.

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure.

Model Refinement and Validation: The generated model is subjected to energy minimization and its stereochemical quality is assessed using tools like Ramachandran plots. nih.gov

Once a reliable homology model of a potential target is built, molecular docking studies can be performed to predict the binding mode and affinity of this compound. This can reveal key interactions and guide the design of derivatives with improved potency and selectivity. For instance, studies on phenylalkylamine derivatives have successfully used homology modeling to investigate their binding to human T-type calcium channels. nih.gov

The application of homology modeling can be instrumental in understanding how this compound and its analogues might interact with various protein families, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, for which experimental structures may be scarce.

Potential Protein Target FamilyExample of Modeled ProteinRationale for Investigation with Benzylamine (B48309) ScaffoldsKey Interacting Residues (Hypothetical)
G-Protein Coupled Receptors (GPCRs)Dopamine D2 ReceptorMany benzylamine derivatives exhibit CNS activity.Asp, Ser, Phe, Trp
Ion ChannelsVoltage-gated Calcium ChannelStructural similarities to known channel blockers. nih.govGlu, Asp, Phe, Tyr
KinasesEpidermal Growth Factor Receptor (EGFR) KinaseThe benzylamine scaffold is present in some kinase inhibitors.Thr, Met, Leu, Asp
EnzymesMonoamine Oxidase (MAO)Benzylamine is a known substrate for MAO.Tyr, Phe, Cys, Ile

Research on Derivatives and Analogues Incorporating the Benzyl Dimethoxy Benzyl Amine Scaffold

Quinoline and Quinazoline Derivatives

Quinoline and quinazoline scaffolds are prevalent in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The incorporation of the Benzyl-(2,3-dimethoxy-benzyl)-amine moiety into these heterocyclic systems can be envisioned through several synthetic strategies.

Quinoline Derivatives: A common approach to synthesize N-substituted quinoline derivatives involves the nucleophilic substitution of a halo-substituted quinoline with an appropriate amine. For instance, N-benzyl-quinoxaline derivatives linked to a quinoline moiety have been synthesized by coupling N-benzyl-3-chloroquinoxalin-2-amine with 2-chloroquinolin-3-ylmethyl intermediates theaspd.comtheaspd.com. A similar strategy could be employed to synthesize quinoline derivatives of this compound. The secondary amine of the scaffold could react with a suitable halo-substituted quinoline, such as 4-chloroquinoline, to yield the corresponding N-((quinolin-4-yl)methyl) derivative.

Quinazoline Derivatives: The synthesis of quinazoline derivatives often involves the cyclization of N-acyl-2-aminobenzylamines or the reaction of 2-aminobenzylamine with various carbon sources . For example, 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized from 2-aminobenzonitriles nih.gov. To incorporate the this compound scaffold, one could envision a multi-step synthesis starting with the acylation of the secondary amine, followed by reaction with a suitable 2-aminobenzyl derivative and subsequent cyclization to form the quinazoline ring. Another approach could involve the direct reaction of this compound with a pre-formed quinazoline carrying a reactive group, such as a halogen or a sulfonate ester, at a suitable position.

A summary of potential synthetic strategies for quinoline and quinazoline derivatives is presented in the table below.

Derivative ClassGeneral Synthetic StrategyPotential Starting Materials with Scaffold
QuinolineNucleophilic aromatic substitutionThis compound and a halo-substituted quinoline
QuinazolineCyclization reactions or substitution on a pre-formed ringAcylated this compound and a 2-aminobenzyl derivative, or this compound and a reactive quinazoline

Tetrazole-Containing Compounds

The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is a common feature in many pharmaceutical agents. The synthesis of tetrazole derivatives incorporating the this compound scaffold can be approached through established methods for tetrazole formation.

A prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide, often catalyzed by a Lewis acid. To create a tetrazole derivative of the target scaffold, a nitrile functionality would first need to be introduced onto either the benzyl (B1604629) or the 2,3-dimethoxybenzyl ring of the parent amine. This could be achieved through standard aromatic substitution reactions. The resulting nitrile-substituted amine could then be subjected to a cycloaddition reaction with sodium azide to form the tetrazole ring.

Alternatively, research has been conducted on N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which were synthesized and evaluated as P2X(7) antagonists nih.gov. This suggests that the secondary amine of the this compound scaffold could potentially be used to form a 5-aminotetrazole derivative through reaction with cyanogen bromide followed by treatment with sodium azide.

The following table outlines a potential synthetic pathway for tetrazole-containing compounds.

Synthetic StepDescription
FunctionalizationIntroduction of a nitrile group onto one of the aromatic rings of this compound.
CycloadditionReaction of the nitrile-functionalized intermediate with an azide source (e.g., sodium azide) to form the tetrazole ring.
Alternative ApproachReaction of this compound with cyanogen bromide and subsequent treatment with sodium azide to form a 5-aminotetrazole derivative.

Benzimidazole (B57391) Analogues

The benzimidazole ring system is another privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse biological activities. The synthesis of benzimidazole analogues incorporating the this compound moiety could be achieved through the well-established Phillips-Ladenburg synthesis.

This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. To prepare a benzimidazole analogue of the target scaffold, one of the aromatic rings of this compound would need to be functionalized with both an amino group and a carboxylic acid (or its derivative) in an ortho relationship. A more feasible approach would be to prepare a carboxylic acid derivative of the scaffold and then condense it with a substituted o-phenylenediamine. For example, the benzyl or the 2,3-dimethoxybenzyl moiety could be functionalized with a carboxylic acid group, which could then be activated (e.g., as an acid chloride or ester) and reacted with an o-phenylenediamine to form the benzimidazole ring.

Research on N-benzyl benzimidazole derivatives has shown their potential as anticancer agents, with synthesis involving the condensation of N-benzyl benzimidazole chalcones with guanidine hydrochloride ijper.org. This highlights the possibility of using the this compound scaffold in similar multi-step synthetic sequences to generate novel benzimidazole-containing compounds.

Indole-Incorporating Structures

Indole is a key heterocyclic scaffold found in many natural products and synthetic drugs. The incorporation of the this compound structure into an indole ring system can be envisioned through several classical indole syntheses.

One of the most common methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To utilize the this compound scaffold in this synthesis, it would need to be converted into a suitable aldehyde or ketone derivative. For instance, a formyl group could be introduced onto one of the aromatic rings via a Vilsmeier-Haack reaction, and this aldehyde could then be reacted with a substituted phenylhydrazine to construct the indole ring.

Alternatively, the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline, could be adapted. The this compound could be modified to introduce an aniline-like functionality, which could then be reacted with an appropriate α-halo-ketone. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to couple the secondary amine of the scaffold with a halogenated indole derivative.

Amphetamine Derivatives

Amphetamine and its derivatives are a class of compounds known for their stimulant properties. While not direct derivatives in the synthetic sense, compounds with structural similarities to amphetamines that incorporate the benzyl and dimethoxybenzyl moieties have been explored.

For example, 3,4-methylenedioxy-N-benzylamphetamine (MDBZ) is the N-benzyl derivative of 3,4-methylenedioxyamphetamine (MDA) wikipedia.org. Similarly, 4-benzyloxy-3,5-dimethoxyamphetamine (3C-BZ) is a substituted amphetamine synthesized by Alexander Shulgin wikipedia.org. The synthesis of 3C-BZ involves the benzylation of 5-methoxyeugenol, followed by a series of reactions to introduce the aminopropane side chain wikipedia.org.

While the direct conversion of this compound to an amphetamine derivative is not a straightforward synthetic route, the structural motifs present in this scaffold are relevant to the design of new phenethylamine (B48288) and amphetamine analogues. The Canadian Controlled Drugs and Substances Act lists various amphetamine derivatives, including those with dimethoxy and benzyl substitutions, highlighting the regulatory interest in such compounds justice.gc.ca.

Pyrrolo-triazine Ring System Adducts

Pyrrolo[2,1-f] theaspd.comnih.govtriazines are a class of fused heterocyclic compounds that have garnered interest as kinase inhibitors in cancer therapy. The synthesis of adducts of the this compound scaffold with a pyrrolo-triazine ring system could lead to novel compounds with potential biological activity.

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, a related heterocyclic system, has been reported to involve the construction of the fused ring system from substituted pyrrole precursors. For instance, 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been synthesized and evaluated as antitumor agents nih.gov.

To create an adduct with the this compound scaffold, one could envision a synthetic route where the secondary amine of the scaffold is used to displace a leaving group on a pre-formed pyrrolo-triazine ring. For example, a chloro-substituted pyrrolo-triazine could undergo a nucleophilic aromatic substitution reaction with this compound to yield the desired N-substituted derivative.

Schiff Base and Hydrazone Derivatives

Schiff bases and hydrazones are compounds containing a carbon-nitrogen double bond and are known to exhibit a wide range of biological activities. The secondary amine of this compound is not directly converted into a Schiff base or hydrazone, as these are typically formed from primary amines and carbonyl compounds. However, derivatives of the precursors to the scaffold can be readily synthesized.

For instance, a hydrazone derivative, N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide, has been synthesized through the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then further functionalized . This demonstrates the utility of the 2,3-dimethoxybenzyl moiety in forming hydrazone structures.

While direct Schiff base or hydrazone formation from the secondary amine of this compound is not feasible, it is possible to synthesize derivatives that incorporate these functional groups through multi-step synthetic pathways. For example, one of the aromatic rings could be functionalized with a primary amino group, which could then be condensed with an aldehyde or ketone to form a Schiff base. Similarly, a carbonyl group could be introduced onto the scaffold, which could then be reacted with a hydrazine to form a hydrazone.

The following table summarizes the key functional groups and a general synthetic approach for Schiff base and hydrazone derivatives related to the scaffold.

Derivative ClassKey Functional GroupGeneral Synthetic Approach
Schiff BaseImine (C=N)Condensation of a primary amine with an aldehyde or ketone. A primary amine would need to be introduced to the scaffold.
HydrazoneHydrazone (C=N-N)Condensation of a hydrazine with an aldehyde or ketone. A carbonyl group would need to be introduced to the scaffold.

Advanced Characterization Techniques Employed in Research

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic analysis is fundamental to the characterization of Benzyl-(2,3-dimethoxy-benzyl)-amine, with a combination of techniques typically used to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The five protons of the unsubstituted benzyl (B1604629) ring would appear in the aromatic region (approximately 7.2-7.4 ppm). The three protons of the 2,3-dimethoxy-substituted ring would also be in the aromatic region but shifted slightly due to the influence of the methoxy (B1213986) groups. The two methoxy groups (-OCH₃) would each present a sharp singlet, likely around 3.8-3.9 ppm. The two benzylic methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen would appear as singlets or coupled doublets, and the single amine proton (-NH-) would present a broad singlet.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. It would confirm the presence of the aromatic carbons, the two distinct methoxy carbons, and the two benzylic carbons.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Unsubstituted Phenyl-H7.20 - 7.40Multiplet
2,3-dimethoxy Phenyl-H6.80 - 7.10Multiplet
-CH₂- (Benzylic)~3.8Singlet
-OCH₃ (Methoxy)~3.85Singlet
-NH- (Amine)Variable, broadSinglet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The key expected vibrational modes for this compound are based on spectra of its precursors and related benzylamine (B48309) structures. nih.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch~3300-3400
C-H (aromatic)Stretch~3000-3100
C-H (aliphatic)Stretch~2850-2950
C=C (aromatic)Stretch~1450-1600
C-O (aryl ether)Stretch~1200-1275
C-NStretch~1020-1250

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound, with a molecular weight of 257.33 g/mol , high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent molecular ion peak.

The protonated molecule, [M+H]⁺, would be detected at a mass-to-charge ratio (m/z) of approximately 258.15. Common fragmentation pathways would likely involve the cleavage of the benzyl or dimethoxybenzyl groups. Analysis of the precursor, 2,3-dimethoxybenzylamine, shows major fragments at m/z 152 and 136, corresponding to key structural components. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the most definitive technique for determining the absolute three-dimensional structure of a molecule in the solid state. Although a specific crystal structure of this compound has not been detailed in the surveyed literature, the application of this technique to related benzyl derivatives demonstrates its power. vensel.org

Should single crystals of sufficient quality be grown, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Unambiguous measurement of the distances between atoms and the angles between bonds.

Molecular Conformation: The exact spatial orientation of the benzyl and 2,3-dimethoxybenzyl groups relative to the central nitrogen atom. This includes the torsion angles that define the molecule's shape.

Intermolecular Interactions: Identification of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds involving the amine group or van der Waals forces between the aromatic rings.

This level of structural detail is invaluable for understanding the molecule's physical properties and for computational modeling of its interactions with other molecules.

Future Perspectives and Therapeutic Implications

Strategies for Optimization Towards Enhanced Potency and Target Selectivity

The future development of therapeutic agents derived from the Benzyl-(2,3-dimethoxy-benzyl)-amine scaffold hinges on systematic structural modifications to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into potential optimization strategies.

One key area for modification is the substitution pattern on both benzyl (B1604629) rings. The position and nature of substituents can significantly impact biological activity. For instance, in a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, substitutions on the benzylidene ring with electron-withdrawing or electron-donating groups led to varied antimicrobial activities. nih.gov This suggests that a systematic exploration of different substituents on the benzyl and the 2,3-dimethoxybenzyl rings of the parent compound could modulate its therapeutic properties.

Another optimization strategy involves modifying the amine linker. Altering the flexibility and polarity of the linker region can influence how the molecule fits into the binding pocket of a target protein. This could involve introducing alkyl chains of varying lengths or incorporating cyclic structures to constrain the conformation of the molecule.

Furthermore, isosteric replacement of the benzyl or dimethoxybenzyl rings with other aromatic or heteroaromatic systems could lead to improved pharmacokinetic properties and novel interactions with biological targets. For example, replacing a phenyl ring with a pyridine (B92270) or thiazole (B1198619) ring has been shown to alter the biological activity profile of related compounds. mdpi.com

The following table summarizes potential optimization strategies based on SAR data from related benzylamine (B48309) derivatives:

Structural Modification Rationale Potential Impact Supporting Evidence from Analogs
Ring Substitution Modulate electronic and steric properties to enhance binding affinity and selectivity.Increased potency, improved target selectivity, altered pharmacokinetic profile.N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives showed varied antimicrobial activity with different ring substituents. nih.gov
Amine Linker Modification Alter conformational flexibility and polarity to optimize interaction with target binding sites.Enhanced binding affinity, improved selectivity.
Isosteric Replacement Introduce novel interactions with biological targets and improve ADME properties.Novel biological activities, improved drug-like properties.Replacement of phenyl with pyridine or thiazole rings has altered biological profiles in other scaffolds. mdpi.com

Prospects for the Development of Novel Therapeutic Agents

The this compound scaffold holds promise for the development of novel therapeutic agents across various disease areas, primarily in oncology and infectious diseases.

In the realm of antimicrobial agents, derivatives of the related N'-benzylidene-3,4-dimethoxybenzohydrazide have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov Notably, certain derivatives exhibited potent and broad-spectrum antimicrobial effects, warranting further investigation. nih.gov In vivo studies in a rat model of infection with some of these derivatives showed promising results, suggesting their potential for clinical development. nih.gov

The benzylamine core is also a feature in some compounds with anticancer properties. While direct evidence for the anticancer activity of this compound is limited, the structural motif is present in molecules that exhibit antiproliferative effects. The development of derivatives could lead to compounds that target specific pathways involved in cancer progression.

The table below presents research findings on the therapeutic potential of related benzylamine derivatives:

Therapeutic Area Compound/Derivative Class Key Research Findings Reference
Antimicrobial N'-benzylidene-3,4-dimethoxybenzohydrazide derivativesShowed promising in vitro antibacterial and antifungal activities. Select compounds demonstrated efficacy in an in vivo rat model of infection. nih.gov
Anticancer Benzimidazole (B57391) derivativesSome benzimidazole-containing compounds, which can be seen as more complex analogs, have shown antiproliferative activities. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

A significant area for future research is the identification and validation of the specific biological targets and pathways through which this compound and its derivatives exert their effects. While the broad antimicrobial and potential anticancer activities are noted, the precise molecular mechanisms often remain to be fully elucidated.

For antimicrobial action, one potential target is the multidrug efflux pumps in bacteria. A study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives was designed to target the multidrug and toxic compound extrusion (MATE) family of efflux pumps. nih.gov By inhibiting these pumps, the compounds could restore the efficacy of existing antibiotics or act as standalone antimicrobial agents.

In the context of cancer, potential targets could include enzymes involved in cell cycle regulation, signaling pathways that are hyperactive in cancer cells, or proteins involved in DNA repair mechanisms. The dimethoxy-substituted phenyl ring is a common feature in compounds that interact with a variety of receptors and enzymes.

Further research employing techniques such as affinity chromatography, proteomics, and genetic screening could help to identify the direct binding partners of these compounds, thereby revealing their mechanism of action and opening up new avenues for therapeutic development.

Considerations for Preclinical Development and Translational Research

The successful translation of a promising compound from the laboratory to the clinic requires careful consideration of its preclinical development path. This includes a thorough evaluation of its pharmacokinetic and toxicological properties.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. For benzylamine derivatives, properties such as lipophilicity, which is influenced by the methoxy (B1213986) groups, will play a significant role in their absorption and distribution. In silico ADME predictions for N-benzylbenzamide and its derivatives have suggested good gastrointestinal absorption and blood-brain barrier penetration. researchgate.net However, experimental validation through in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo pharmacokinetic studies in animal models is essential.

Toxicology

A comprehensive toxicological assessment is necessary to ensure the safety of any new therapeutic agent. For some related N-methoxybenzyl-substituted phenethylamines (NBOMes), cardiotoxicity and neurotoxicity have been reported, highlighting the importance of careful toxicological profiling. wikipedia.orgwikipedia.org Preclinical toxicology studies should include in vitro cytotoxicity assays against various cell lines and in vivo studies in animal models to identify any potential organ toxicities. The study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives included a histological examination of the liver and kidneys in a rat model, which is a crucial step in assessing potential toxicity. nih.gov

Translational Challenges

Bridging the gap between preclinical findings and clinical efficacy presents several challenges. nih.govnih.gov Animal models may not always accurately predict human responses, and the complexities of human diseases are difficult to replicate in preclinical settings. nih.gov Therefore, the development of robust preclinical models that are more predictive of clinical outcomes is crucial. Furthermore, identifying and validating biomarkers that can be used to monitor the therapeutic response and potential toxicity in clinical trials will be vital for the successful development of therapeutic agents derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing Benzyl-(2,3-dimethoxy-benzyl)-amine and its derivatives?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, benzyl-substituted amines are often prepared using ring-opening metathesis/ring-closing metathesis (ROM-RCM) reactions. Elevated temperatures (e.g., refluxing toluene) and catalysts like Pd(OAc)₂ with ligands (e.g., S-Phos) are critical for optimizing yields. Substituents on the amine (e.g., Boc-protected groups) influence reaction efficiency; steric hindrance and nucleophilicity must be balanced .

Q. How can researchers characterize this compound structurally?

Methodological Answer: Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, ¹³C NMR can resolve carbonyl and aromatic signals, while HRMS confirms molecular weight. Cross-reference spectral data with structurally similar compounds (e.g., benzyl-(2-chlorobenzyl)-amine derivatives) to validate assignments .

Q. What solvent systems and reaction conditions are optimal for derivatizing this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, toluene) are preferred for reactions involving amines. Acid-free conditions may suffice for ROM-RCM with bulky substituents (e.g., 2,4-dimethoxybenzyl), but HCl is required for less nucleophilic amines. Reaction temperatures range from 90°C (Pd-catalyzed couplings) to reflux conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction outcomes in this compound synthesis?

Methodological Answer: Steric hindrance from substituents like CH₂NHBoc or 2,4-dimethoxybenzyl reduces reaction rates, necessitating higher temperatures (e.g., 110°C). Electron-donating groups (e.g., methoxy) enhance nucleophilicity, improving yields in Pd-catalyzed couplings. Contrastingly, methyl groups may lower yields due to steric constraints, as seen in ROM-RCM reactions (56% vs. 80% for bulkier analogs) .

Q. What strategies resolve contradictions in yield data for ROM-RCM reactions involving this compound?

Methodological Answer: Systematic variation of catalysts (e.g., Grubbs vs. Pd-based), ligands, and solvent polarity can clarify discrepancies. For example, substituting HCl with toluene in ROM-RCM improved yields for benzyl-substituted amines (80% vs. 72%), highlighting the role of acid-free conditions in reducing side reactions .

Q. How can isotopic labeling be applied to study the metabolic fate of this compound derivatives?

Methodological Answer: Incorporate heavy isotopes (e.g., deuterium) via precursors like peracetylated benzyl-α-N-acetylgalactosamine (Ac₃GalNAc-α-Bnd₅). Use ESI-MS after derivatization to track isotopic patterns in metabolic byproducts, enabling quantitative glycomic or pharmacokinetic analyses .

Q. What catalytic systems are most effective for tandem cross-coupling reactions involving this amine?

Methodological Answer: Pd(OAc)₂ with S-Phos ligand in PhMe at 90°C achieves high yields (82%) for tandem couplings. Optimize stoichiometry of boronic acids (e.g., PhB(OH)₂) and bases (K₃PO₄·12H₂O) to minimize byproducts. Flash chromatography (2.5% EtOAc/hexanes) is effective for purification .

Data Analysis & Optimization

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer: Scale-up challenges often arise from inefficient heat transfer or catalyst deactivation. Use flow chemistry to maintain consistent temperatures and pressure. Screen alternative catalysts (e.g., Ru-based for metathesis) and optimize ligand ratios to improve turnover numbers .

Q. What analytical techniques differentiate regioisomers of this compound derivatives?

Methodological Answer: Use 2D NMR (COSY, NOESY) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation. For example, NOE correlations can distinguish between ortho and para substituents in aromatic regions .

Applications in Drug Discovery

Q. How can this amine serve as a scaffold for bioactive molecule development?

Methodological Answer: Functionalize the benzyl and dimethoxybenzyl groups to introduce pharmacophores. For example, coupling with indole or quinoline moieties (via Pd-catalyzed Heck reactions) generates heterocyclic derivatives with potential kinase inhibitory activity .

Q. What in silico methods predict the binding affinity of derivatives targeting specific enzymes?

Methodological Answer: Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., kinases). Validate predictions with MD simulations (AMBER, GROMACS) to assess binding stability. QSAR models can prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.